Dimethyl 5-[4-(dimethylamino)phenyl]-1,3-dithiane-4,6-dicarboxylate 1,1,3,3-tetraoxide
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Overview
Description
Dimethyl 5-[4-(dimethylamino)phenyl]-1,3-dithiane-4,6-dicarboxylate 1,1,3,3-tetraoxide is a complex organic compound with the molecular formula C16H21NO8S2 and a molecular weight of 419.476 g/mol . This compound is known for its unique structure, which includes a dithiane ring and multiple ester groups. It is primarily used in research settings due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-[4-(dimethylamino)phenyl]-1,3-dithiane-4,6-dicarboxylate 1,1,3,3-tetraoxide typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with a dithiane derivative under acidic conditions to form the core structure. This is followed by esterification reactions to introduce the dimethyl ester groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the synthesis would likely involve similar steps to those used in laboratory settings, scaled up for larger production volumes.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-[4-(dimethylamino)phenyl]-1,3-dithiane-4,6-dicarboxylate 1,1,3,3-tetraoxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiane ring to a more reduced form.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce more reduced dithiane derivatives .
Scientific Research Applications
Dimethyl 5-[4-(dimethylamino)phenyl]-1,3-dithiane-4,6-dicarboxylate 1,1,3,3-tetraoxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying dithiane chemistry.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, although no specific medical applications have been established.
Industry: Limited industrial applications, primarily used in research and development settings.
Mechanism of Action
The mechanism of action for Dimethyl 5-[4-(dimethylamino)phenyl]-1,3-dithiane-4,6-dicarboxylate 1,1,3,3-tetraoxide involves its interaction with various molecular targets. The compound’s dithiane ring and ester groups allow it to participate in a range of chemical reactions, potentially affecting biological pathways. detailed studies on its specific molecular targets and pathways are limited .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 5-[4-(dimethylamino)phenyl]-1,3-dithiane-4,6-dicarboxylate: A similar compound without the tetraoxide groups.
Dimethyl 5-[4-(dimethylamino)phenyl]-1,3-dithiane-4,6-dicarboxylate 1,1,3,3-tetraoxide: A variant with different ester groups.
Uniqueness
This compound is unique due to its combination of a dithiane ring and multiple ester groups, which confer distinctive chemical properties and reactivity. This makes it a valuable compound for research in organic chemistry and related fields .
Properties
Molecular Formula |
C16H21NO8S2 |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
dimethyl 5-[4-(dimethylamino)phenyl]-1,1,3,3-tetraoxo-1,3-dithiane-4,6-dicarboxylate |
InChI |
InChI=1S/C16H21NO8S2/c1-17(2)11-7-5-10(6-8-11)12-13(15(18)24-3)26(20,21)9-27(22,23)14(12)16(19)25-4/h5-8,12-14H,9H2,1-4H3 |
InChI Key |
FGDWWVOFLSXSRT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2C(S(=O)(=O)CS(=O)(=O)C2C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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